![molecular formula C14H10F3NO4S B3018043 Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane CAS No. 866137-59-9](/img/structure/B3018043.png)
Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane is a chemical species that features a benzyl group attached to a 2-nitro-5-(trifluoromethyl)phenyl moiety through a sulfanyl linkage. This compound is of interest due to its potential applications in the field of chemistry and pharmacology.
Synthesis Analysis
The synthesis of related sulfide compounds has been explored in the literature. A one-pot method for the preparation of 2-nitro-4-(trifluoromethyl)benzene containing sulfides has been reported, which could be relevant to the synthesis of this compound. This method involves the use of 1,1′-disulfanediylbis[2-nitro-4-(trifluoromethyl)benzene] as a precursor. The asymmetric oxidation of sulfides to produce sulfoxides with high enantiomeric excess is achieved using a modified Sharpless method .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using density functional theory (DFT), which is in agreement with X-ray diffraction (XRD) results. The geometrical parameters obtained from DFT provide a detailed picture of the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from molecular electrostatic potential (MEP) plots. The MEP plot indicates possible sites for electrophilic attack, such as the CN group, the nitrogen atom of the pyrimidine ring, and sulfur atoms. These sites are characterized by negative regions (red and yellow) on the MEP plot, while positive regions (blue) indicate potential sites for nucleophilic reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds include their nonlinear optical properties and other chemical characteristics. The molecular docking studies suggest that the compound can bind at the catalytic site of a substrate through weak non-covalent interactions, which include hydrogen bonding, π-π, alkyl-π, and amide-π interactions. These interactions are crucial for the compound's potential as a chemotherapeutic agent .
properties
IUPAC Name |
2-benzylsulfonyl-1-nitro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4S/c15-14(16,17)11-6-7-12(18(19)20)13(8-11)23(21,22)9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZACJHNBXTAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

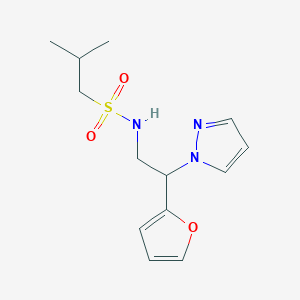
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid](/img/structure/B3017962.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B3017964.png)
![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/no-structure.png)
![3,4-dichloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B3017966.png)
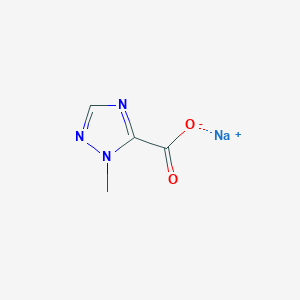

![1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B3017975.png)
![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine](/img/structure/B3017978.png)

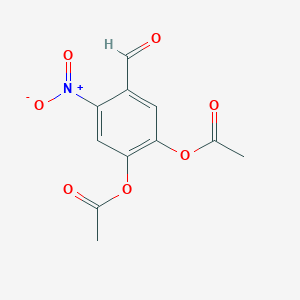
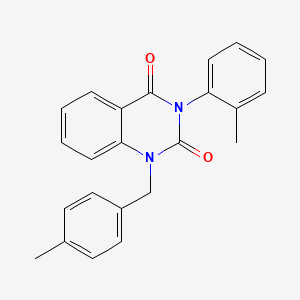
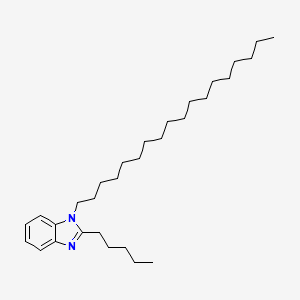
![3-[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-8-methoxy-chromen-2-one](/img/structure/B3017983.png)